molecular formula C14H10Cl2O2 B1360399 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone CAS No. 4254-20-0

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone

Cat. No.: B1360399
CAS No.: 4254-20-0
M. Wt: 281.1 g/mol
InChI Key: UCXPESOPEKJXJR-UHFFFAOYSA-N
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Description

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is an organic compound with the molecular formula C14H10Cl2O2 It is a derivative of ethanone, where two 4-chlorophenyl groups are attached to the carbonyl carbon, and a hydroxyl group is attached to the adjacent carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 4-chlorophenylmagnesium bromide (Grignard reagent) in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via the formation of an intermediate, which upon hydrolysis yields the desired product.

Another method involves the condensation of 4-chlorobenzaldehyde with 4-chlorophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 1,2-Bis(4-chlorophenyl)ethane-1,2-dione.

    Reduction: The carbonyl group can be reduced to form 1,2-Bis(4-chlorophenyl)ethanol.

    Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 1,2-Bis(4-chlorophenyl)ethane-1,2-dione.

    Reduction: 1,2-Bis(4-chlorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine insecticide with similar structural features.

    1,2-Bis(4-chlorophenyl)ethane-1,2-dione: An oxidation product of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone.

    1,2-Bis(4-chlorophenyl)ethanol: A reduction product of this compound.

Uniqueness

This compound is unique due to the presence of both hydroxyl and carbonyl functional groups, which allow it to undergo a wide range of chemical reactions. Its structural similarity to other organochlorine compounds also makes it an interesting subject for comparative studies in terms of reactivity and biological activity.

Properties

IUPAC Name

1,2-bis(4-chlorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXPESOPEKJXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277014
Record name 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4254-20-0
Record name Benzoin,4'-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoin,4'-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

42.2 g of 4-chlorobenzaldehyde and 5 g of KCN were heated under reflux in 300 ml of a 1:1 mixture of ethanol and water for 6 hours. After cooling, the ethanol was stripped off, the residue was cooled in an ice bath and the supernatant aqueous phase was decanted off. The product was recrystallized from ethanol/petroleum ether and dried. 22 g of the compound Z1 mentioned in the title were obtained.
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42.2 g
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5 g
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Synthesis routes and methods II

Procedure details

To a solution of 4-chlorobenzaldehyde (240 g, 1.707 mol) in 144 mL of methanol was added 2.40 g of potassium cyanide in 4.8 mL water over 6 min. The mixture was refluxed for another 50 min (mixture became deep red), cooled, then concentrated under reduced pressure. The red residue was taken up in 1500 mL of hexane-ethyl acetate (1:1), and washed successively with water (1×150 mL), 20% sodium bisulfite (6×150 mL), brine (1×150 mL) and dried over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, the product was boiled in 400 mL of hexane to remove small amounts of 4-chlorobenzaldehyde. The mixture was cooled and the white solid was collected by suction filtration to give 183.94 g of 4,4′-dichlorobenzoin (76%). This procedure was adapted from Lutz et al. J. Am. Chem. Soc. 1949, 71, 478.
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240 g
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2.4 g
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144 mL
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4.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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